molecular formula C10H10F2O B6311584 2-(2,2-Difluorocyclopropoxy)toluene CAS No. 1858257-19-8

2-(2,2-Difluorocyclopropoxy)toluene

Cat. No. B6311584
CAS RN: 1858257-19-8
M. Wt: 184.18 g/mol
InChI Key: OPMWARALSVLKJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2-Difluorocyclopropoxy)toluene, also known as 2-DFCPT, is a synthetic organic compound belonging to the class of cyclopropane derivatives. It is a colorless liquid with a pungent odor, and is used as a solvent in various industrial processes. It has been studied extensively for its potential use in medicinal and scientific applications, including as a drug delivery system, drug target, and as an enzyme inhibitor.

Scientific Research Applications

2-(2,2-Difluorocyclopropoxy)toluene has been studied extensively for its potential use in scientific research applications. It has been used as a drug delivery system, as a drug target, and as an enzyme inhibitor. It has also been investigated for its ability to modulate the activity of various enzymes, including cytochrome P450s, and as a potential therapeutic agent for various diseases and disorders.

Mechanism of Action

2-(2,2-Difluorocyclopropoxy)toluene acts as an inhibitor of cytochrome P450s, which are enzymes involved in the metabolism of drugs and other xenobiotics. It binds to the active site of the enzyme, preventing it from metabolizing the drug or xenobiotic. In addition, this compound has been shown to modulate the activity of other enzymes, such as acetylcholinesterase and nitric oxide synthase.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450s and other enzymes, which can lead to changes in the metabolism of drugs and other xenobiotics. It has also been shown to modulate the activity of various neurotransmitters and hormones, which can lead to changes in behavior and physiological processes.

Advantages and Limitations for Lab Experiments

2-(2,2-Difluorocyclopropoxy)toluene has several advantages as a tool for laboratory experiments. It is relatively easy to synthesize, and has a low toxicity when used in laboratory settings. It is also relatively inexpensive, and can be used in a variety of applications. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, and its solubility in organic solvents is limited. In addition, its low volatility can make it difficult to evaporate or remove from a solution.

Future Directions

The potential applications of 2-(2,2-Difluorocyclopropoxy)toluene are vast, and there are many potential future directions for research. These include further investigation into its use as a drug delivery system, its ability to modulate the activity of various enzymes, and its potential therapeutic applications. Other potential future directions include its use as a catalyst in organic synthesis, its potential use as a fuel additive, and its potential role in the production of biodegradable plastics. Additionally, further research is needed to better understand its biochemical and physiological effects, and to identify any potential adverse effects.

Synthesis Methods

2-(2,2-Difluorocyclopropoxy)toluene is synthesized through a process known as the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium ylide. The reaction is typically carried out in the presence of a base such as potassium tert-butoxide. The reaction produces a vinyl phosphonium intermediate, which is then reacted with a nucleophile such as an alcohol or amine to form the desired cyclopropane derivative.

properties

IUPAC Name

1-(2,2-difluorocyclopropyl)oxy-2-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O/c1-7-4-2-3-5-8(7)13-9-6-10(9,11)12/h2-5,9H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMWARALSVLKJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2CC2(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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